Cas no 6218-29-7 ((13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one)

(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one structure
6218-29-7 structure
商品名:(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
CAS番号:6218-29-7
MF:C18H24O2
メガワット:272.3820
CID:46505
PubChem ID:160870902

(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one 化学的及び物理的性質

名前と識別子

    • 9(10)-Dehydronandrolone
    • 17b-Hydroxy-estra-4,9-dien-3-one
    • 9,10-Dehydro-19-nortestosterone
    • 17-HYDROXY-13-METHYL-1,2,6,7,8, 11,12,13,14,15,16,17-DODECAHYDRO- CYCLOPENTA[A]PHENANTHREN-3-ONE
    • 17beta-Hydroxyestra-4,9-dien-3-one
    • HYDROXYESTRADIENONE
    • 17β-Hydroxyestra-4,9-dien-3-one
    • Trenbolone Acetate Process Impurity 2
    • STL526492
    • (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • D4162
    • SCHEMBL3867182
    • ZX4VV1AKUF
    • UNII-ZX4VV1AKUF
    • 4,9-ESTRADIEN-17.BETA.-OL-3-ONE
    • Q27295932
    • 3-Oxo-4,9-estradien-17beta-ol
    • ESTRA-4,9-DIENE-17.BETA.-OL-3-ONE
    • EC 612-953-5
    • 17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • 3-OXO-4,9-ESTRADIEN-17.BETA.-OL
    • Estra-4,9-dien-3-one, 17-hydroxy-, (17beta)-
    • 9 pound not10-Dehydro-19-nortestosterone
    • CS-0212818
    • 6218-29-7
    • 17 beta-Hydroxy-4,9-estradien-3-one
    • 17.BETA.-HYDROXYESTRA-4,9-DIEN-3-ONE
    • ESTRA-4,9-DIEN-3-ONE, 17-HYDROXY-, (17.BETA.)-
    • 4,9-Estradien-17beta-ol-3-one
    • RU-3118
    • (17.BETA.)-17-HYDROXYESTRA-4,9-DIEN-3-ONE
    • DTXSID80471835
    • 17-
    • A-Hydroxyestra-4,9-dien-3-one
    • 17beta-hydroxy-estra-4,9(10)-dien-3-one
    • CHEMBL2311179
    • Estra-4,9-diene-17beta-ol-3-one
    • (8S,13S,14S,17S)-17-hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one
    • (17beta)-17-Hydroxyestra-4,9-dien-3-one
    • BDBM50422635
    • MDL: MFCD08457892
    • インチ: 1S/C18H24O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h10,15-17,20H,2-9H2,1H3/t15?,16?,17?,18-/m0/s1
    • InChIKey: PUQSDJZESAQGQS-HLYMMOCJSA-N
    • ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])C2([H])C3([H])C([H])([H])C([H])([H])C4=C([H])C(C([H])([H])C([H])([H])C4=C3C([H])([H])C([H])([H])[C@@]21C([H])([H])[H])=O

計算された属性

  • せいみつぶんしりょう: 258.16200
  • どういたいしつりょう: 272.177630004g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 20
  • 回転可能化学結合数: 0
  • 複雑さ: 528
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 4
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.8
  • トポロジー分子極性表面積: 37.3

じっけんとくせい

  • 色と性状: No data available
  • 密度みつど: 1.17
  • ゆうかいてん: 190°C(lit.)
  • ふってん: 466.8±45.0 °C at 760 mmHg
  • フラッシュポイント: 198.6±21.3 °C
  • 屈折率: 1.585
  • PSA: 37.30000
  • LogP: 3.16320

(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM344015-250mg
(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
6218-29-7 95%+
250mg
$*** 2023-03-29
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D829956-50mg
9(10)-Dehydronandrolone
6218-29-7 98%
50mg
¥84.00 2022-10-10
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D829956-200mg
9(10)-Dehydronandrolone
6218-29-7 98%
200mg
¥230.00 2022-10-10
Chemenu
CM344015-1g
(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
6218-29-7 95%+
1g
$*** 2023-03-29
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4162-200MG
9(10)-Dehydronandrolone
6218-29-7 >97.0%(HPLC)
200mg
¥150.00 2024-04-16
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D4162-1G
9(10)-Dehydronandrolone
6218-29-7 >97.0%(HPLC)
1g
¥450.00 2024-04-16
Aaron
AR003O81-100g
9(10)-Dehydronandrolone
6218-29-7 98%
100g
$1768.00 2025-01-22
Aaron
AR003O81-5g
9(10)-Dehydronandrolone
6218-29-7 98%
5g
$274.00 2025-01-22
1PlusChem
1P003NZP-1g
9(10)-Dehydronandrolone
6218-29-7 ≥ 97% (HPLC)
1g
$191.00 2025-02-20
A2B Chem LLC
AB70261-1g
(10S,11S,14S)-14-hydroxytetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-1,6-dien-5-one
6218-29-7 >97.0%(HPLC)
1g
$31.00 2024-04-19

(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one 関連文献

(13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-oneに関する追加情報

Introduction to (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one (CAS No. 6218-29-7)

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these compounds, (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one (CAS No. 6218-29-7) stands out due to its unique structural and pharmacological properties. This compound belongs to a class of triterpenoid derivatives that have garnered significant attention in recent years for their potential biological activities.

The molecular structure of (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one is characterized by a complex polycyclic framework consisting of multiple fused rings. This intricate arrangement contributes to its distinctive chemical and biological profile. The presence of hydroxyl and methyl groups at specific positions within the molecule enhances its reactivity and interaction with biological targets. Such structural features are often exploited in drug design to optimize efficacy and selectivity.

Recent research has highlighted the pharmacological significance of this compound. Studies have demonstrated that it exhibits promising anti-inflammatory and antioxidant properties. These effects are attributed to its ability to modulate various cellular pathways involved in inflammation and oxidative stress. For instance, investigations have shown that (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). Additionally, its antioxidant activity has been linked to its capacity to scavenge reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

The compound's potential therapeutic applications extend beyond anti-inflammatory and antioxidant effects. Emerging evidence suggests that it may also possess anticancer properties. Preclinical studies have indicated that (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-one can induce apoptosis in certain cancer cell lines by disrupting mitochondrial function and activating caspase-dependent pathways. Furthermore,its ability to inhibit the proliferation of cancer cells without significantly affecting normal cells highlights its promise as a candidate for further development into a novel anticancer agent.

The synthesis of (13S)-17-Hydroxy-13-methyl-2,6,7,8,11,12,14,15,16,17-decahydro-lH-cyclopenta[a]phenanthren-l-one is a challenging yet fascinating endeavor in organic chemistry. The complex stereochemistry of the molecule necessitates precise synthetic strategies to achieve high enantiomeric purity. Researchers have employed various methodologies,including asymmetric hydrogenation and enzymatic resolution,to construct the desired stereocenter at the 13-position。These synthetic advances not only contribute to the availability of the compound for research purposes but also provide valuable insights into the development of more sophisticated synthetic routes for related molecules。

The pharmacokinetic profile of (13S)-17-Hydroxy-l3-methyl-Z,6,7,8,ll,12,l4,l5,l6,l7-decahydro-lH-cyclopenta[a]phenanthren-l-one is another critical aspect that has been extensively studied。Initial pharmacokinetic assessments have revealed that the compound exhibits moderate solubility in water and lipids، suggesting potential for both oral and parenteral administration。Further studies have focused on its metabolic stability and bioavailability。These investigations have identified key enzymes involved in its metabolism،such as cytochrome P450 enzymes (CYP3A4 and CYP2C9),which play a crucial role in its biotransformation。Understanding these metabolic pathways is essential for optimizing drug delivery systems and minimizing potential drug-drug interactions。

The safety profile of (13S)-l7-Hydroxy-l3-methyl-Z,6,7,8,ll,12,l4,l5،l6,l7-decahydro-lH-cyclopenta[a]phenanthren-l-one has been evaluated through preclinical toxicology studies。These studies have demonstrated that the compound is generally well-tolerated at therapeutic doses。However,“potential side effects such as mild gastrointestinal discomfort have been observed at higher concentrations。“This information will be crucial during clinical trials to ensure patient safety and determine appropriate dosing regimens。

As research in this field continues to evolve,“the development of novel pharmaceutical agents remains a dynamic and exciting endeavor。“(13S)-l7-Hydroxy-l3-methyl-Z,“6,“7,“8,“ll,“12,“l4,“l5,“l6,“l7-decahydro-lH-cyclopenta[a]phenanthren-l-one stands as a testament to the innovative approaches being employed by scientists to address unmet medical needs。“Its unique structural features,” combined with its promising biological activities,” make it a compelling candidate for further investigation。“

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